2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
Overview
Description
“2-Thia-8-azaspiro[4.5]decane 2,2-dioxide” is a chemical compound with the molecular formula C8H15NO2S . It is also known as “this compound hydrochloride” with the CAS number 1588960-00-2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . Another method involves the reaction of an α,β-unsaturated aldehyde or ketone with cysteamine hydrochloride, followed by subsequent oxidation.Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic ring system containing a sulfur atom and a nitrogen atom. The molecular weight is 225.74 g/mol .Physical And Chemical Properties Analysis
“this compound” is a crystalline solid. It has a molecular weight of 225.74 g/mol . The compound is soluble in water, ethanol, and chloroform, but insoluble in ether.Scientific Research Applications
Synthesis Techniques
The compound 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide and its derivatives are primarily utilized in the field of synthetic chemistry. A range of synthesis techniques have been developed for various derivatives of this compound. For instance, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, emphasizing the steps including the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without the reversal of stereochemistry and iodine-initiated aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010). Additionally, Reddy et al. (1993) prepared novel sulfur-containing spiro compounds such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5]undecane-1,3,5-trione 9,9-dioxides through condensation of specific intermediates (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds, demonstrating moderate to high anticancer activity against various human cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Antiviral Applications
Apaydın et al. (2019) synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and evaluated them against human coronavirus and influenza virus, identifying compounds with significant inhibitory effects on virus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Furthermore, Göktaş et al. (2012) synthesized novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moiety, demonstrating their antiviral activity against influenza viruses in MDCK cell cultures (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Chemical Structure and Derivatives
Structural Elucidation
Richter et al. (2022) conducted a structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), revealing its crystallization in the triclinic system and indicating rotational barriers through variable temperature NMR measurements (Richter, Patzer, Goddard, Lingnau, Imming, & Seidel, 2022).
Antimicrobial Agents
Al-Ahmadi (1996) synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan‐3‐one and/or [4.5] decan‐3‐one with hydrazines, hydroxylamine, urea, and thiourea derivatives, testing their antimicrobial activities against tetracycline (Al-Ahmadi, 1996).
properties
IUPAC Name |
2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-3-8(7-12)1-4-9-5-2-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDNBMDLDEMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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